(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its enantiomeric purity and is often used in the synthesis of more complex molecules due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves the chiral resolution of racemic piperazine-2-carboxamide. This can be achieved using a semipurified aminopeptidase from Aspergillus oryzae (LAP2), which selectively hydrolyzes one enantiomer, leaving the desired (S)-enantiomer . The reaction conditions often involve mild temperatures and aqueous environments to maintain enzyme activity.
Industrial Production Methods
In industrial settings, the immobilization of the enzyme on methacrylic resins allows for repeated use and continuous flow processes. This method significantly increases productivity and enables the continuous operation of the reaction for extended periods without affecting yield .
Chemical Reactions Analysis
Types of Reactions
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The chiral nature of the compound allows it to selectively bind to certain active sites, influencing the activity of the enzyme and the overall biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
®-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: The enantiomer of the compound, which has different biological activities.
Piperazine-2-carboxylic acid: The non-chiral version of the compound.
N-Benzyloxycarbonyl-piperazine: A related compound with similar functional groups but lacking the carboxylic acid moiety.
Uniqueness
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is unique due to its chiral nature, which imparts specific biological activities and interactions that are not observed in its racemic or non-chiral counterparts .
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIDRYXLYCWVSP-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654226 | |
Record name | (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217437-93-8 | |
Record name | (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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